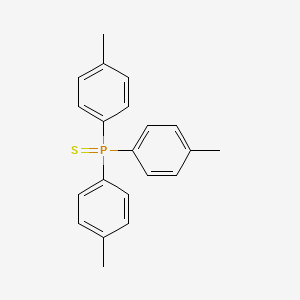

Tris(4-methylphenyl)phosphine sulfide

Description

Significance within Organophosphorus Chemistry and Coordination Chemistry

In organophosphorus chemistry, phosphine (B1218219) sulfides like tris(4-methylphenyl)phosphine sulfide (B99878) are often utilized as stable intermediates. The phosphine sulfide functionality is generally less susceptible to oxidation compared to the corresponding phosphine. This stability allows for easier handling and purification of the phosphine ligand in its protected sulfide form. The sulfur atom can be subsequently removed through various reduction methods to yield the desired tris(4-methylphenyl)phosphine.

The significance of tris(4-methylphenyl)phosphine sulfide extends prominently into coordination chemistry, where it functions as a ligand for transition metals. The sulfur atom acts as a soft donor, readily coordinating to various metal centers. The electronic properties of the ligand are modulated by the three p-tolyl groups; the methyl substituents are electron-donating, which increases the electron density on the phosphorus and, by extension, influences the donor strength of the sulfur atom.

Overview of Academic Research Trajectories for Phosphine Chalcogenides

Academic research on phosphine chalcogenides, including oxides, sulfides, and selenides, has followed several key trajectories. Initially, much of the focus was on their synthesis and fundamental reactivity. The straightforward synthesis of phosphine sulfides, often through the direct reaction of a tertiary phosphine with elemental sulfur, has made them accessible for a wide range of studies. mdpi.com

A significant area of research has been their application as ligands in homogeneous catalysis. The electronic and steric properties of phosphine chalcogenide ligands can be fine-tuned by modifying the substituents on the phosphorus atom, allowing for the systematic study of ligand effects on catalytic activity and selectivity. For example, tolyl-substituted phosphine ligands have been incorporated into various transition metal complexes used in industrial synthesis. mdpi.com

More recently, research has expanded to explore the use of phosphine sulfides in materials science and as organocatalysts. For instance, poly(arylene ether phosphine sulfide)s have been developed as high refractive index polymers. researchgate.net Furthermore, the thiophosphinyl group has been shown to play an essential role in various synthetic applications beyond its use as a protective group. researchgate.net The study of their coordination behavior continues to be an active field, with investigations into the formation of novel metal complexes and their potential applications in areas such as medicinal chemistry. researchgate.net

Detailed Research Findings

The following tables summarize key research findings related to this compound and its analogous compounds.

Table 1: Synthesis of Phosphine Sulfides

| Precursor Phosphine | Sulfur Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine (B44618) | Elemental Sulfur | Dichloromethane | 88 | mdpi.com |

| Tris(4-methylphenyl)phosphine | Not Specified | Not Specified | 95 | |

| Tris(4-methoxyphenyl)phosphine | Not Specified | Not Specified | 99 |

Table 2: Structural Data of a Related Palladium(II) Complex The following data pertains to a Pd(II) complex with tri-p-tolylphosphine, demonstrating the coordination behavior of this ligand class. mdpi.com

| Compound | Crystal System | Space Group | Pd-P Bond Length (Å) | Pd-S Bond Length (Å) | P-Pd-P Angle (°) | S-Pd-S Angle (°) |

|---|---|---|---|---|---|---|

| [Pd(pyridine-2(1H)-thione)2(tri-p-tolylphosphine)2] | Monoclinic | P21/c | 2.324, 2.329 | 2.378, 2.381 | 175.7 | 178.9 |

Structure

3D Structure

Properties

IUPAC Name |

tris(4-methylphenyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFYRQZRIAGVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211290 | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-65-3 | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Routes to Tris(4-methylphenyl)phosphine (Precursor)

The formation of the trivalent phosphine (B1218219), tris(4-methylphenyl)phosphine, is a critical preliminary step. The most common and effective methods rely on the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a suitable organometallic reagent that provides the 4-methylphenyl (p-tolyl) group.

Nucleophilic Substitution Reactions Involving Phosphorus Trichloride and Organometallic Reagents

The core of tris(4-methylphenyl)phosphine synthesis lies in the nucleophilic substitution at the phosphorus center of phosphorus trichloride. In this reaction, the electron-rich carbanionic component of an organometallic reagent attacks the electrophilic phosphorus atom, displacing a chloride ion. This process is repeated three times to yield the tertiary phosphine. The general transformation can be represented as:

PCl₃ + 3 Ar-M → PAr₃ + 3 MCl

Where 'Ar' is the 4-methylphenyl group and 'M' represents a metal, typically lithium or a magnesium halide. The high reactivity of organolithium and Grignard reagents makes them ideal for this purpose, though it also necessitates careful control of reaction conditions to avoid side reactions. chemistryviews.orgnptel.ac.in The choice between these reagents can influence reaction setup and outcomes.

Grignard Reagent-Mediated Syntheses

A widely employed and reliable method for the synthesis of triarylphosphines, including tris(4-methylphenyl)phosphine, involves the use of a Grignard reagent. nih.gov This approach offers a balance of high reactivity and operational feasibility.

3 CH₃C₆H₄MgBr + PCl₃ → (CH₃C₆H₄)₃P + 3 MgBrCl

Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization. chemicalbook.com This method is known to produce good yields of the desired triarylphosphine. chemicalbook.com

Table 1: Representative Reaction Conditions for Grignard-Mediated Synthesis of Tris(o-tolyl)phosphine This table presents data for a closely related isomer, tris(o-tolyl)phosphine, to illustrate typical reaction parameters.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromotoluene, Mg | PCl₃ | THF | Reflux, 18 hours | 62% | chemicalbook.com |

The mechanism of the Grignard reaction with PCl₃ is generally understood as a series of nucleophilic attacks by the carbanionic portion of the Grignard reagent on the phosphorus atom. tardigrade.inorganic-chemistry.orgyoutube.com Each attack displaces a chloride ion, with the reaction proceeding through di- and mono-substituted intermediates before the final trisubstituted product is formed. tardigrade.in

Organolithium Reagent-Based Approaches

An alternative to the Grignard route is the use of organolithium reagents, which are generally more reactive. wikipedia.orgmt.com The synthesis using p-tolyllithium (B8432521) follows a similar principle of nucleophilic substitution on phosphorus trichloride. simply.science

p-Tolyllithium can be prepared in situ by reacting 4-bromotoluene (B49008) or 4-chlorotoluene (B122035) with lithium metal. masterorganicchemistry.com The subsequent reaction with PCl₃ leads to the formation of tris(4-methylphenyl)phosphine. Due to the high reactivity of organolithium reagents, these reactions are often carried out at low temperatures to control the reaction rate and minimize the formation of byproducts. wikipedia.org

The reaction mechanism is analogous to that of the Grignard reaction, involving the nucleophilic attack of the highly polarized carbon-lithium bond on the phosphorus center. wikipedia.orgmt.com The stepwise displacement of the three chloride ions yields the final product. The high reactivity of organolithium reagents can be advantageous in achieving complete substitution, especially with less reactive chloro-phosphorus intermediates.

Direct Synthesis of Tris(4-methylphenyl)phosphine Sulfide (B99878)

Once the precursor, tris(4-methylphenyl)phosphine, is obtained, it can be directly converted to the target compound, tris(4-methylphenyl)phosphine sulfide. This transformation is typically achieved through a straightforward sulfurization reaction.

Sulfurization of Tertiary Phosphines with Elemental Sulfur

The most common and direct method for the synthesis of phosphine sulfides is the reaction of the corresponding tertiary phosphine with elemental sulfur. mdpi.comresearchgate.net This reaction is generally efficient and clean, proceeding readily under mild conditions.

In a typical procedure, tris(4-methylphenyl)phosphine is dissolved in a suitable solvent, such as toluene (B28343) or dichloromethane, and a stoichiometric amount of elemental sulfur (often in the form of S₈) is added. mdpi.com The reaction is often exothermic and can proceed rapidly, sometimes in under a minute, even at room temperature with vigorous shaking. mdpi.comresearchgate.net The product, this compound, often precipitates from the reaction mixture as a white solid and can be isolated by filtration. mdpi.com

Table 2: Illustrative Reaction of Triphenylphosphine (B44618) with Elemental Sulfur This table provides data for the analogous reaction with triphenylphosphine, demonstrating the typical efficiency of this method.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | Elemental Sulfur (S₈) | CH₂Cl₂ | < 1 minute | 88% | mdpi.com |

The mechanism of sulfurization involves the nucleophilic attack of the phosphorus atom of the phosphine on the sulfur ring (S₈). This initial attack leads to the cleavage of a sulfur-sulfur bond and the formation of a phosphonium (B103445) polysulfide intermediate. This intermediate then undergoes further reactions, ultimately leading to the formation of the stable phosphine sulfide and other sulfur species. The reaction is generally considered to be a bimolecular process.

One-Pot Procedures for Phosphine Sulfide Formation

While a stepwise approach is common, there is interest in developing one-pot procedures for the synthesis of triarylphosphine sulfides directly from the corresponding aryl halides. While specific one-pot syntheses for this compound are not extensively detailed in the literature, related methodologies for other aryl sulfides and phosphines suggest potential pathways. rsc.orgnih.govorganic-chemistry.org

For instance, one could envision a procedure where the Grignard reagent is formed in situ and reacted with PCl₃, followed by the direct addition of elemental sulfur to the reaction mixture without isolating the intermediate phosphine. chemicalbook.comnih.gov Such a process could offer advantages in terms of efficiency and reduced waste. Research into one-pot syntheses of various organic sulfides and phosphines is an active area, and these methods may be adaptable for the target compound. rsc.orgnih.govorganic-chemistry.orgresearchgate.net

Chemical Transformations and Derivatizations of this compound

The phosphorus-sulfur (P=S) bond in this compound serves as a key functional group, enabling a variety of chemical transformations. These reactions are pivotal for regenerating the parent phosphine, studying reaction mechanisms, and understanding the fundamental stability of the molecule.

The removal of the sulfur atom from this compound to regenerate the corresponding tertiary phosphine, Tris(4-methylphenyl)phosphine, is a synthetically important transformation. This desulfurization process can be achieved through several methods, often involving stoichiometric reductants or other sulfur acceptors.

One prominent method involves the use of other phosphines or phosphites, which have a high affinity for sulfur. In these reactions, a sulfur transfer occurs from the less basic phosphine sulfide to a more basic phosphine. For instance, a quantitative sulfur transfer was observed when heating triphenylphosphine sulfide with tributylphosphine (B147548), which proceeds via a second-order kinetic process. okstate.edu This indicates a direct transfer rather than a mechanism involving free sulfur dissociation. okstate.edu

Reductive desulfurization can also be accomplished using reducing agents. While classic methods might employ reagents like Raney Nickel, modern approaches utilize metal-free conditions. wikipedia.org For example, reductants such as sodium borohydride (B1222165) can be effective in specific systems for removing sulfur from organosulfur compounds. nih.gov The process often involves the conversion of the sulfide to a species that can be more easily removed. nih.govgoogle.com

The following table summarizes various approaches to the desulfurization of triarylphosphine sulfides.

Interactive Data Table: Desulfurization Methods for Triarylphosphine Sulfides

| Reagent/Method | Typical Conditions | Mechanism/Notes |

| Other Phosphines/Phosphites | Heating in a solvent like xylene. okstate.edu | A concerted, bimolecular sulfur transfer to a more basic phosphine, such as tributylphosphine. The reaction follows second-order kinetics. okstate.edu |

| Raney Nickel | Laboratory scale, often with a hydrogen source. | A common laboratory hydrogenolysis method for desulfurization of various sulfur-containing compounds. wikipedia.org |

| Sodium Borohydride | Often used with a metal salt like NiCl₂ in a solvent such as polyethylene (B3416737) glycol. nih.gov | A reductive process where a metal boride may act as the active desulfurizing center. nih.gov |

The mechanism of sulfur transfer to and from phosphines has been a subject of detailed investigation. The formation of this compound from its parent phosphine and elemental sulfur (S₈) is understood to proceed via a nucleophilic attack of the phosphorus atom on the sulfur ring. researchgate.net This initial step forms a dipolar, zwitterionic intermediate. The reaction rate is significantly influenced by the electronic properties of the phosphine; electron-releasing substituents on the phenyl rings, such as the 4-methyl group, increase the nucleophilicity of the phosphorus atom and accelerate the reaction. researchgate.net This is supported by Hammett equation studies which show a negative ρ-value, indicating a buildup of positive charge at the phosphorus center in the transition state. researchgate.net

Conversely, the transfer of sulfur from a phosphine sulfide to another phosphine does not typically proceed through a dissociative mechanism where elemental sulfur is released and recaptured. okstate.edu Kinetic studies on the sulfur exchange between triphenylphosphine sulfide and tributylphosphine are consistent with a bimolecular, concerted process. okstate.edu This direct transfer is proposed to occur through a bipyramidal transition state where the sulfur atom bridges the two phosphorus atoms. okstate.edu The availability of d-orbitals in sulfur and phosphorus facilitates the formation of this transition state without significant geometric strain. okstate.edu

Studies on the reaction of phosphines with other sulfur-transfer reagents, such as 1,2,4-dithiazolidine-3,5-diones, also support a mechanism involving a rate-limiting nucleophilic attack of the phosphine on a sulfur atom, leading to a highly polar, zwitterionic-like transition state. researchgate.net The nature of the solvent can influence the polarity of this transition state. researchgate.net

The phosphorus-sulfur double bond in this compound is a relatively strong and stable covalent bond. This stability is a key reason why tertiary phosphines are effective reagents for desulfurization of other compounds, as the formation of the P=S bond provides a thermodynamic driving force for the reaction. wikipedia.orgnsf.gov

Despite its general stability, the P=S bond can be cleaved under specific energetic conditions. Thermolysis of related organosulfur compounds requires high temperatures and often proceeds through a free-radical mechanism initiated by the homolytic cleavage of the bond. rsc.orgresearchgate.net Similarly, photolysis, or the application of light energy, can induce the cleavage of sulfur-element bonds, typically involving the formation of radical intermediates. rsc.orgmdpi.com For N-(N-arylimidoyl)sulphimides, photolysis leads to the cleavage of the sulfur-nitrogen bond. rsc.org

The P=S bond can also be susceptible to cleavage under acidic conditions. In studies of β-hydroxyalkylphosphine sulfides, the presence of Brønsted or Lewis acids can catalyze a rearrangement where the sulfur atom migrates from the phosphorus to a carbon atom. nih.gov This transformation necessarily involves the breaking of the initial phosphorus-sulfur bond, demonstrating its reactivity in the presence of strong acids. nih.gov This acid-catalyzed rearrangement proceeds via a two-step mechanism, starting with the elimination of the hydroxyl group, followed by an intramolecular attack to form a new sulfur-carbon bond. nih.gov

Structural Elucidation and Conformational Analysis

Experimental Structural Characterization

Experimental elucidation of the solid-state structure of organophosphorus compounds provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their properties.

X-ray Crystallography Studies of Tris(4-methylphenyl)phosphine Sulfide (B99878) and Related Chalcogenides

For instance, studies on tris(3-methylphenyl)phosphine sulfide and selenide (B1212193) have revealed detailed molecular structures. nih.gov Similarly, the crystal structure of the parent compound, tris(4-methylphenyl)phosphine, has been determined, showing a trigonal crystal system. nist.gov The analysis of triphenylphosphine (B44618) sulfide, the un-methylated analog, has also been reported, offering further comparative data. The investigation of complexes, such as that of triphenylphosphine sulfide with diiodine, provides insight into the electronic and steric properties of the P=S bond. psu.edu

Determination of Molecular Geometries and Crystal Packing

The molecular geometry of triarylphosphine chalcogenides is generally characterized by a tetrahedral arrangement around the central phosphorus atom. The P=S bond length in these compounds is a key parameter, and in related phosphine (B1218219) sulfides, it is typically observed to be around 1.950 Å. nih.gov The C-P-C bond angles are influenced by the steric bulk of the aryl substituents.

In the case of the parent tris(4-methylphenyl)phosphine, the phosphorus atom is situated on a crystallographic threefold rotatory-inversion axis, leading to a high degree of molecular symmetry in the solid state. nist.gov The crystal packing in these types of molecules is governed by weak van der Waals forces and, in some cases, C-H···π interactions. The packing arrangement for tris(3-methylphenyl)phosphine sulfide and selenide has been identified as the orthorhombic space group Pbca. nih.gov This information suggests that tris(4-methylphenyl)phosphine sulfide would also adopt a densely packed crystalline structure, with the tolyl groups arranged to minimize steric hindrance.

Theoretical and Computational Conformational Analysis

To complement experimental findings and to explore the dynamic aspects of the molecule's structure, theoretical and computational methods are invaluable. These approaches allow for the investigation of conformational landscapes, rotational barriers, and inversion processes that are often difficult to capture experimentally.

Quantum-Chemical Calculations and Molecular Orbital Methods

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational properties of tris(4-methylphenyl)phosphine and its chalcogenides, including the sulfide. Current time information in Cambridgeshire, GB. Studies utilizing the B3PW91 functional with a 6-311++G(df,p) basis set have been performed to optimize the geometries of these compounds and to determine their stable conformations. Current time information in Cambridgeshire, GB. Such calculations provide insights into the electronic structure and the nature of the P=S bond. Semi-empirical methods, like PM3, have also been used to study the structure and inversion barriers of phosphines and their chalcogenides, offering a computationally less intensive approach to understanding their properties. nih.gov

Assessment of Rotameric States and Conformational Interconversion Pathways

For triarylphosphines and their derivatives, rotation around the P-C bonds can give rise to different rotameric states. For this compound, theoretical studies have indicated the existence of a single symmetrical conformer in solution, characterized by a gauche,gauche,gauche orientation of the tolyl groups with respect to the P=S bond. Current time information in Cambridgeshire, GB. This suggests a propeller-like arrangement of the aryl rings. The investigation of conformational interconversion pathways for related molecules, such as tri-o-tolylphosphine (B155546) chalcogenides, has identified multiple possible rotamers and has detailed the energetic pathways for their interconversion. nih.gov

Studies on Pyramidal Inversion Barriers at the Phosphorus Atom

Phosphines can undergo a process known as pyramidal inversion, where the phosphorus atom and its substituents move through a planar transition state. This process is analogous to the umbrella inversion in ammonia (B1221849) but typically has a much higher energy barrier in phosphines, making P-chiral phosphines optically stable at room temperature. nih.gov The energy barrier for this inversion is influenced by the nature of the substituents on the phosphorus atom. sigmaaldrich.com Computational studies on a range of phosphines and their chalcogenides have been conducted to calculate these inversion barriers. nih.gov For phosphine chalcogenides, the inversion process is more complex as it involves the movement of the chalcogen atom as well. The high energy barrier to pyramidal inversion is a key feature of phosphines and their derivatives, contributing to their utility as chiral ligands in catalysis.

Computational Analysis of Steric and Electronic Effects on Conformation

The three-dimensional structure of this compound is dictated by a delicate interplay of steric and electronic factors. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its preferred conformation.

A detailed conformational analysis of this compound has been conducted using DFT quantum chemical calculations at the B3PW91/6-311++G(df,p) level of theory. bohrium.com This high-level theoretical approach allows for the accurate calculation of molecular geometries and energies. The study revealed that in solution, the compound predominantly exists as a single, highly symmetrical conformer. bohrium.com This stable conformation is characterized by a gauche,gauche,gauche orientation of the three 4-methylphenyl (p-tolyl) groups relative to the phosphorus-sulfur (P=S) bond. bohrium.com The stationary points on the potential energy surface were identified by calculating the second derivatives of energy with respect to the atomic coordinates, with the energy minima being confirmed by Hessians showing only positive frequencies. bohrium.com

The stability of this specific propeller-like arrangement is influenced by both steric hindrance between the bulky tolyl groups and electronic interactions within the molecule. In related tris-aryl phosphine systems, computational investigations have clarified the mechanisms of helix reversal and the barriers to conformational change. nih.govresearchgate.net These studies indicate that phosphorus pyramidal inversion is a key pathway for interconversion. nih.govresearchgate.net While the parent tris(p-tolyl)phosphine has a modest racemization barrier, the corresponding phosphine oxides and sulfides exhibit significantly higher configurational stability due to the electronic influence of the chalcogen atom. nih.govresearchgate.net The electronic properties, such as the oxidation potential, and steric effects of the substituents on the aryl rings are critical in determining these energy barriers. nih.govresearchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | bohrium.com |

| Functional/Basis Set | B3PW91/6-311++G(df,p) | bohrium.com |

| Key Finding | Exists as a single symmetrical conformer in solution. | bohrium.com |

| Predominant Conformation | gauche,gauche,gauche orientation of substituents relative to the P=S bond. | bohrium.com |

Intramolecular Interactions within Phosphine Sulfides

Investigation of Pnicogen Bonds in Chalcogenide Derivatives

Recent research has focused on non-covalent interactions within molecules, including the pnicogen bond. This type of interaction involves a pnictogen atom (elements from Group 15, such as phosphorus) acting as an electron acceptor. In phosphine chalcogenide derivatives, intramolecular pnicogen bonds can occur where the chalcogen atom (S, Se, O) acts as the electron donor.

Theoretical and experimental studies on specifically designed molecules, such as ferrocene-based phosphinostibines and their corresponding phosphine chalcogenides, have provided significant insight into these interactions. acs.orgnih.gov In these systems, intramolecular interactions described as pnicogen bonding can be triggered between a Lewis acidic antimony (Sb) center and the chalcogen atom of a P=E group (where E = O, S, Se). acs.orgnih.govnih.gov Experimental data and theoretical analyses have consistently shown that these are donor-acceptor interactions, with the lone pair of the chalcogen atom interacting with the pnictogen center. acs.orgnih.govresearcher.life

The strength of this pnicogen bond is influenced by the nature of the atoms involved. For instance, the interaction is significantly stronger when the pnictogen acceptor atom has a higher Lewis acidity. acs.orgnih.gov Density functional theory (DFT) calculations are a crucial tool for investigating these bonds, helping to analyze the nature of the phosphorus-chalcogen bond, which involves both σ-donation from the phosphine and π-back-donation to the phosphine. cdnsciencepub.com The nature of the P=E bond itself is complex, with both σ and π components being important. cdnsciencepub.com The investigation of these intramolecular forces is essential for understanding the fine details of molecular geometry and reactivity in phosphine chalcogenide derivatives. acs.org

| Feature | Description | Reference |

|---|---|---|

| Interaction Type | Donor-Acceptor Non-covalent Interaction | acs.orgnih.gov |

| Electron Donor | Chalcogen atom (e.g., S, Se, O) from the P=E bond | acs.orgnih.gov |

| Electron Acceptor (Pnictogen) | Lewis acidic pnictogen atom (e.g., Sb) within the same molecule | acs.orgnih.gov |

| Influencing Factor | The Lewis acidity of the pnictogen acceptor significantly affects bond strength. | acs.orgnih.gov |

| Method of Investigation | Experimental (e.g., NMR, X-ray) and Theoretical (e.g., DFT) analysis | acs.orgnih.govcdnsciencepub.com |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of Tris(4-methylphenyl)phosphine sulfide (B99878) in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ³¹P, ¹H, and ¹³C, a detailed picture of its molecular framework can be constructed.

³¹P NMR Chemical Shifts and Spin-Spin Coupling Constants

The ³¹P nucleus provides a unique spectroscopic handle for phosphorus-containing compounds. In phosphine (B1218219) sulfides, the phosphorus atom is in a +5 oxidation state, which influences its chemical shift. The ³¹P NMR spectrum of a phosphine sulfide, such as Tris(4-methoxyphenyl)phosphine sulfide, has been reported to show a singlet at approximately 40.2 ppm. rsc.org For other similar phosphine sulfides, chemical shifts in the range of 43.3 ppm have also been observed. rsc.org The chemical shift for trialkyl phosphine sulfides, for instance, is typically found in the range of 54.5 to 59.1 ppm. youtube.com Given these values for structurally related compounds, the ³¹P NMR chemical shift for Tris(4-methylphenyl)phosphine sulfide is expected to be in a similar downfield region, confirming the presence of the P=S bond. Spin-spin coupling between the phosphorus nucleus and other nuclei, such as protons, can provide further structural information, though it is often not observed in proton-decoupled ³¹P NMR spectra.

| Compound | ³¹P Chemical Shift (ppm) |

| Tris(4-methoxyphenyl)phosphine sulfide | 40.2 rsc.org |

| A phosphine sulfide in a mixture | 43.3 rsc.org |

| Triethylphosphine sulfide | 54.5 youtube.com |

| Trimethylphosphine sulfide | 59.1 youtube.com |

¹H and ¹³C NMR Spectroscopic Analysis for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental to confirming the organic framework of the molecule. For the precursor, Tris(4-methylphenyl)phosphine, detailed NMR data is available. nih.gov In the ¹H NMR spectrum, the methyl protons of the tolyl groups would appear as a singlet, while the aromatic protons would exhibit a more complex pattern of doublets and triplets due to coupling with each other and potentially with the phosphorus atom.

For the sulfide derivative, the electron-withdrawing effect of the P=S group would be expected to cause a downfield shift in the signals of the nearby aromatic protons compared to the parent phosphine.

In the ¹³C NMR spectrum of Tris(4-methylphenyl)phosphine, the carbon atoms of the tolyl groups show distinct signals. The carbon atom directly bonded to the phosphorus (C1) exhibits a characteristic coupling to the ³¹P nucleus, resulting in a doublet. The other aromatic carbons and the methyl carbon also show specific chemical shifts. Upon formation of the sulfide, the chemical shifts of the carbon atoms, particularly C1, would be altered due to the change in the electronic environment around the phosphorus atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopic Analysis (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the P=S double bond in this compound. The P=S stretching vibration is a characteristic absorption that typically appears in the region of 850-600 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the substituents on the phosphorus atom. For comparison, the IR spectrum of the precursor, Tris(4-methylphenyl)phosphine, has been recorded using various techniques such as KBr wafer, ATR-IR, and vapor phase IR. nih.gov The spectrum of the sulfide would be expected to show the characteristic P=S stretching band, which would be absent in the spectrum of the phosphine.

Raman Spectroscopy

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to identify the P=S stretching vibration. The P=S bond often gives rise to a strong and easily identifiable band in the Raman spectrum. As with IR spectroscopy, the Raman spectrum of Tris(4-methylphenyl)phosphine has been documented. nih.gov The analysis of the Raman spectrum of this compound would provide further confirmation of the presence of the thiophosphoryl group.

Reactivity Profiles and Reaction Mechanisms

Reactivity at the Phosphorus-Sulfur Moiety

The P=S bond is the primary site of chemical transformation for tris(4-methylphenyl)phosphine sulfide (B99878). Reactions typically involve either the cleavage of this bond (desulfurization) to yield the corresponding trivalent phosphine (B1218219) or its formation from the phosphine precursor.

Desulfurization, the removal of the sulfur atom to regenerate the parent tris(4-methylphenyl)phosphine, is a key transformation. The mechanism of this reaction is highly dependent on the reagent employed. Common methods involve other phosphorus compounds, silanes, or radical initiators.

Reduction with Phosphines and Phosphites: More thiophilic (sulfur-loving) trivalent phosphorus compounds, such as tris(dimethylamino)phosphine [P(NMe₂)], can effectively abstract the sulfur atom. rsc.orgnsf.gov The mechanism involves a nucleophilic attack by the reducing phosphine on the sulfur atom of the phosphine sulfide, resulting in a sulfur transfer and the formation of two trivalent phosphine molecules.

Reduction with Silanes: Chlorosilanes are powerful reagents for the reduction of phosphine sulfides. Hexachlorodisilane (B81481) (Si₂Cl₆) reduces phosphine sulfides to their corresponding phosphines. datapdf.com Computational studies suggest this reaction proceeds through a mechanism involving a donor-stabilized dichlorosilylene (B1217353) (SiCl₂) intermediate, which differs significantly from the pathway observed for phosphine oxides. datapdf.comacs.org Another effective reagent is tris(trimethylsilyl)silane, (Me₃Si)₃SiH, which operates via a free-radical mechanism to achieve desulfurization. researchgate.net

The choice of reagent is critical as it can influence reaction conditions and stereochemical outcomes, as detailed in section 5.3.

| Reagent Class | Specific Example(s) | General Mechanism | Reference |

|---|---|---|---|

| Phosphines / Phosphites | Tris(dimethylamino)phosphine, P(NMe₂)₃ | Nucleophilic Sulfur Abstraction | rsc.orgnsf.gov |

| Chlorosilanes | Hexachlorodisilane, Si₂Cl₆ | Involvement of SiCl₂ Intermediate | datapdf.comacs.org |

| Hydrosilanes | Tris(trimethylsilyl)silane, (Me₃Si)₃SiH | Free Radical Chain Reaction | researchgate.net |

P-S Bond Formation: The most direct method for the synthesis of tris(4-methylphenyl)phosphine sulfide is the reaction of the parent phosphine, tris(4-methylphenyl)phosphine, with elemental sulfur (typically the S₈ allotrope). mdpi.comchemicalbook.com The mechanism is initiated by the nucleophilic attack of the lone pair of the phosphorus atom on the octasulfur ring. mdpi.com This attack cleaves the S-S bond and generates a zwitterionic persulfide intermediate. A subsequent cascade of attacks by other phosphine molecules on the polysulfide chain ultimately leads to the formation of eight equivalents of the phosphine sulfide. mdpi.com The reaction is generally exothermic and rapid. chemicalbook.com

P-S Bond Cleavage: The cleavage of the P-S bond is the central event in the desulfurization reactions described in the preceding section. This can be achieved through several mechanistic routes:

Sulfur Atom Transfer: A stronger thiophile, like P(NMe₂)₃, removes the sulfur atom via direct nucleophilic attack. nsf.gov

Reductive Cleavage: Silane reagents achieve cleavage by reducing the P(V) center to P(III). acs.org

Radical-Mediated Cleavage: Reagents like (Me₃Si)₃SiH generate silyl (B83357) radicals that facilitate the cleavage of the P-S bond. researchgate.net

Nucleophilic and Electrophilic Activation Pathways

The P=S bond can be activated by both electrophilic and nucleophilic reagents, leading to subsequent transformations.

Electrophilic Activation: The sulfur atom in the P=S bond is nucleophilic and can react with strong electrophiles. msu.edu For instance, phosphine sulfides can be activated by treatment with alkylating agents like methyl triflate (MeOTf). rsc.org This reaction forms a thio-phosphonium salt, [R₃P-S-Me]⁺, which renders the phosphorus atom significantly more electrophilic and weakens the P-S bond, facilitating subsequent nucleophilic attack at phosphorus for desulfurization at milder temperatures. rsc.org

Nucleophilic Activation: While the phosphorus atom in a phosphine sulfide is less electrophilic than in a phosphine oxide or phosphonium (B103445) salt, it can still be a target for very strong nucleophiles. Potent nucleophiles such as organolithium reagents are known to attack phosphorus centers. libretexts.orglibretexts.org In principle, the reaction of an organolithium reagent (R'-Li) with this compound could lead to a hypervalent phosphorus intermediate (a phosphorane), potentially resulting in the displacement of a tolyl group. However, such P-C bond cleavage is generally challenging.

Stereochemical Aspects of Reactions Involving Phosphine Sulfide Intermediates

When the phosphorus atom is a stereocenter (i.e., in a P-chiral phosphine), the stereochemical course of reactions involving the P=S bond is of significant interest.

The formation of a P-chiral phosphine sulfide from its corresponding P-chiral phosphine via reaction with elemental sulfur proceeds with retention of configuration at the phosphorus center. nih.gov

The stereochemical outcome of the reverse reaction, desulfurization, is highly dependent on the reagent used. This has been studied extensively using model P-chiral phosphine sulfides and provides insight into the reaction mechanisms.

Retention of Configuration: The reduction of P-chiral phosphine sulfides with hexachlorodisilane (Si₂Cl₆) proceeds with retention of stereochemistry. datapdf.comacs.org Similarly, desulfurization using the radical reagent tris(trimethylsilyl)silane, (Me₃Si)₃SiH, also occurs with retention of configuration. researchgate.net

Inversion of Configuration: In contrast, the reduction of P-chiral phosphine oxides with Si₂Cl₆ proceeds with inversion of configuration. datapdf.comacs.org Furthermore, the reduction of phosphine oxides with trichlorosilane (B8805176) (HSiCl₃) in the presence of a strong amine base like triethylamine (B128534) also leads to inversion. acs.org This highlights that the nature of the chalcogen (sulfur vs. oxygen) directly influences the mechanistic pathway and resulting stereochemistry with certain reagents.

| Reaction | Reagent | Substrate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Sulfidation | Elemental Sulfur (S₈) | P-Chiral Phosphine | Retention | nih.gov |

| Desulfurization | Si₂Cl₆ | P-Chiral Phosphine Sulfide | Retention | datapdf.comacs.org |

| Desulfurization | (Me₃Si)₃SiH | P-Chiral Phosphine Sulfide | Retention | researchgate.net |

| Deoxygenation | Si₂Cl₆ | P-Chiral Phosphine Oxide | Inversion | datapdf.comacs.org |

| Deoxygenation | HSiCl₃ / Et₃N | P-Chiral Phosphine Oxide | Inversion | acs.org |

Coordination Chemistry and Ligand Applications

Tris(4-methylphenyl)phosphine Sulfide (B99878) as a Ligand Precursor or Protecting Group

Tris(4-methylphenyl)phosphine sulfide is valuable as a stable, air-tolerant precursor to its corresponding phosphine (B1218219), tris(4-methylphenyl)phosphine. The sulfur atom effectively acts as a protecting group for the trivalent phosphorus center, which is otherwise susceptible to oxidation. rsc.org This allows for the convenient handling and storage of the phosphine in a more robust form. The active phosphine ligand can then be generated when needed, often in situ, through a desulfurization reaction, for use in catalytic applications. mdpi.com

Ligand Lability and Coordination Modes of Related Phosphines

The desulfurized product, tris(4-methylphenyl)phosphine, is a tertiary phosphine that functions as a classic L-type, two-electron donor ligand in coordination complexes. wikipedia.org Like other triarylphosphines, it typically coordinates to a single metal center in a monodentate fashion. The strength and lability of the metal-phosphorus bond depend on several factors, including the specific metal, its oxidation state, and the other ligands present in the coordination sphere. rsc.org Generally, phosphine ligands are known to form stable complexes that are integral to many catalytic cycles. wikipedia.org

Electronic and Steric Influence of Methylphenyl Substituents on Coordination

The coordination behavior of tris(4-methylphenyl)phosphine is governed by a combination of its electronic and steric properties, which can be quantified using Tolman's parameters. libretexts.orgrsc.org

Electronic Effects: The electronic influence of a phosphine ligand is measured by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a nickel-carbonyl complex. wikipedia.org The para-methyl groups on the phenyl rings of tris(4-methylphenyl)phosphine are electron-donating. This increases the electron density on the phosphorus atom compared to the unsubstituted triphenylphosphine (B44618). acs.orgacs.org Consequently, tris(4-methylphenyl)phosphine is a stronger σ-donor ligand, which can influence the reactivity and stability of the resulting metal complex. wikipedia.orgacs.org A lower TEP value indicates a more strongly electron-donating ligand.

Table 1: Comparison of Ligand Properties

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (°) |

|---|---|---|

| Triphenylphosphine (PPh₃) | 2068.9 | 145 |

| Tris(4-methylphenyl)phosphine (P(p-tol)₃) | 2066.7 | 145 |

| Tris(o-tolyl)phosphine (P(o-tol)₃) | 2068.0 | 194 wikipedia.org |

Formation and Characterization of Metal Complexes

Beyond its role as a precursor, this compound can itself function as a ligand, typically coordinating to metal centers through its sulfur atom (κS-coordination).

Palladium Complexes and Their Structural Analysis

This compound and related phosphine sulfides form stable complexes with palladium(II). acs.org The coordination generally occurs through the sulfur atom. These complexes can be synthesized by reacting a palladium(II) precursor, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), with the phosphine sulfide ligand. rsc.org Structural analyses of related P*,S-hybrid ligands show that the sulfur-containing arm readily chelates to the palladium center. acs.org The coordination of phosphine sulfides to palladium is a well-established motif in organometallic chemistry, often resulting in square-planar geometries for Pd(II) complexes. researchgate.netreddit.com

Platinum Complexes

Similar to palladium, platinum forms well-defined complexes with phosphine sulfide ligands. uef.fi The synthesis of platinum(II) complexes can be achieved by reacting precursors like PtCl₂(SMe₂)₂ with the phosphine sulfide. dartmouth.edu Cyclometalated platinum(II) compounds are a significant class of such complexes, valued for applications in materials science and catalysis. uef.finih.gov The coordination of the phosphine sulfide to the platinum center influences the electronic and steric properties of the resulting complex, which in turn dictates its photophysical and catalytic behavior. uef.fimdpi.com

Silver(I) Complexes

Silver(I) has a strong affinity for phosphine ligands, forming a wide variety of complexes with diverse structural motifs. researchgate.netacademicjournals.org The reaction of tris(4-methylphenyl)phosphine with silver nitrite (B80452), for instance, yields the complex (nitrito-κ²,O,O′)bis[tris(4-methylphenyl)phosphane-κP]silver(I), [Ag(NO₂)(P(p-tol)₃)₂]. nih.gov In this structure, the silver(I) center adopts a pseudo-tetrahedral coordination geometry, binding to two phosphine ligands and a chelating nitrite co-ligand. nih.gov The formation of various structural types, including dimers and coordination polymers, is influenced by the nature of the phosphine, the counter-ion, and the solvent used during crystallization. acs.orgresearchgate.net While extensive research exists on silver(I)-phosphine complexes, specific studies detailing the direct coordination of this compound to silver(I) are less common, though silver's affinity for sulfur donors suggests such complexes are feasible. researchgate.netnih.gov

Iron and Other Transition Metal Complexes

The coordination chemistry of phosphine sulfides with transition metals is a field of growing interest, although detailed studies on this compound complexes, particularly with iron, are not extensively documented in the literature. However, the general principles of phosphine sulfide coordination provide a framework for understanding the potential applications of this compound as a ligand.

Phosphine sulfides (R₃PS) are versatile ligands that can coordinate to metal centers through the sulfur atom. Unlike their phosphine (R₃P) counterparts, which are soft donors, phosphine sulfides are considered harder ligands. The oxidation of the phosphorus(III) center in a phosphine to a phosphorus(V) center in a phosphine sulfide alters the electronic properties, influencing the nature of the metal-ligand bond. The reactions of triarylphosphine sulfides with organolithium reagents suggest that the aryl-lithium attacks the phosphorus center, leading to a five-coordinate intermediate rsc.org.

While specific iron complexes of this compound are not widely reported, research on related systems offers valuable insights. For instance, the synthesis of iron-phosphine complexes containing sulfur linking groups has been explored for coordination to nanoparticles researchgate.net. In one study, a bidentate phosphine was coordinated to iron, with distal sulfur moieties intended for further coordination researchgate.net. This highlights the potential for phosphine sulfides to act as bridging ligands or to be incorporated into more complex architectures.

The coordination of phosphine sulfides to other transition metals has been more broadly investigated. For example, the first examples of cycloaurated triphenylphosphine sulfide and selenide (B1212193) complexes with gold(III) have been synthesized rsc.org. These complexes are noteworthy as they represent rare instances of gold(III) coordination with potentially reducing sulfur and selenium donor ligands rsc.org. The synthesis often proceeds via transmetallation from an organomercury precursor rsc.org.

Furthermore, the coordination chemistry of ligands containing both phosphorus and sulfur donor centers has been reviewed, covering various classes such as phosphino-thiolates and diphosphine monosulfides researchgate.net. These studies demonstrate the rich structural diversity and reactivity of metal complexes with phosphorus-sulfur ligands researchgate.net. The coordination of tris(aminomethyl)phosphines and their corresponding sulfides and selenides with copper(I) has also been systematically studied, revealing changes in the NMR spectroscopic data upon complexation nih.gov.

In the context of iron, complexes with biomimetic SCS pincer ligands, featuring thioether or thiolate functionalities, have been designed to model the coordination environment in nitrogenase nih.gov. These studies, while not directly involving phosphine sulfides, underscore the relevance of sulfur ligation in iron coordination chemistry and biocatalysis nih.gov. The synthesis of terminal iron(II)-PH₂ complexes and other iron(II) phosphine complexes further illustrates the diverse coordination environments achievable with iron and phosphorus-containing ligands nih.gov.

The reactivity of the resulting metal complexes is intrinsically linked to the electronic and steric properties of the phosphine sulfide ligand. The presence of the sulfide group can influence the catalytic activity and stability of the metal center.

Advanced Ligand Design Principles

The design of phosphine-based ligands is a cornerstone of modern coordination chemistry and catalysis. The ability to systematically modify the steric and electronic properties of these ligands allows for the fine-tuning of the reactivity and selectivity of their metal complexes. psu.edu

Cone Angle Determinations and Steric Hindrance Parameters

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number, geometry, and reactivity of its metal complexes. The most widely accepted measure of this steric hindrance is the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.

The Tolman cone angle provides a valuable, albeit simplified, model for steric hindrance. More sophisticated methods for quantifying steric effects have been developed, such as the "buried volume" (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. These parameters are crucial for developing quantitative structure-activity relationships in catalysis.

The interplay between steric and electronic effects is complex. Increasing the steric bulk of a ligand can sometimes lead to unintended changes in its electronic properties. For example, larger bond angles between substituents due to increased bulk can alter the s-character of the phosphorus lone pair, thereby affecting its donor strength manchester.ac.uk.

Interactive Data Table: Comparison of Cone Angles for Selected Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees |

| P(CH₃)₃ | 118 |

| P(C₂H₅)₃ | 132 |

| P(C₆H₅)₃ | 145 |

| P(cyclohexyl)₃ | 170 |

| P(o-tolyl)₃ | 194 wikipedia.org |

This table presents a selection of Tolman cone angles for common phosphine ligands to provide a comparative context for the steric bulk of triarylphosphines.

Electronic Tuning of Phosphine Ligands for Metal Coordination

The electronic properties of phosphine ligands are as crucial as their steric profiles in determining the behavior of their metal complexes. Phosphines act as σ-donors through the lone pair on the phosphorus atom and as π-acceptors via the empty σ* orbitals of the P-C bonds. The balance between these two electronic functions can be finely tuned by altering the substituents on the phosphorus atom.

For triarylphosphines like Tris(4-methylphenyl)phosphine, the electronic nature of the aryl substituents plays a significant role. The methyl groups in the para position of the phenyl rings in Tris(4-methylphenyl)phosphine are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to the unsubstituted triphenylphosphine.

The electronic effect of a phosphine ligand is often quantified using the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. A lower stretching frequency indicates a more electron-donating phosphine ligand. While specific TEP data for this compound is not available, the principles of electronic tuning remain applicable.

The introduction of charged functionalities into phosphine ligands can also lead to significant electronic and secondary effects, such as intramolecular hydrogen bonding, which can further modulate the ligand's coordination behavior nih.gov. The ability to systematically vary substituents on the aryl rings of triarylphosphines allows for the creation of a library of ligands with a wide range of electronic properties, enabling the rational design of catalysts for specific applications. psu.edu

Interactive Data Table: Electronic Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ (A₁ mode in Ni(CO)₃L) |

| P(t-Bu)₃ | 2056.1 |

| P(cyclohexyl)₃ | 2058.9 |

| P(CH₃)₃ | 2064.1 |

| P(C₂H₅)₃ | 2061.7 |

| P(C₆H₅)₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.8 |

This table shows the Tolman electronic parameter for a range of phosphine ligands, illustrating the effect of substituents on the σ-donor capacity. A lower TEP value corresponds to a more electron-donating ligand.

Catalytic Applications in Organic Transformations

Organocatalysis Mediated by Phosphine (B1218219) Sulfides

Phosphine sulfides are recognized as stable, pentavalent derivatives of organophosphines. Traditionally, they have been used as synthetic intermediates to protect air-sensitive phosphines. nih.gov However, recent research has unveiled their potential in various applications, including as functional materials, ligands, and notably, as organocatalysts. nih.govnih.gov

The direct application of phosphine sulfides as organocatalysts is an emerging field of study. nih.gov While the broader field of nucleophilic phosphine catalysis, which utilizes tertiary phosphines to initiate reactions, is well-established, the specific role of the more stable phosphine sulfides is under active investigation. researchgate.netsigmaaldrich.com These compounds offer the advantage of easier handling and stability compared to their trivalent phosphine counterparts. nih.gov Research indicates that the thiophosphinyl group (P=S) can play an essential role in the synthetic use of these compounds. nih.gov However, specific examples detailing Tris(4-methylphenyl)phosphine sulfide (B99878) as a direct organocatalyst in particular reactions are not extensively documented in current literature, highlighting a promising area for future research.

Role in Transition Metal Catalysis (via desulfurization to phosphine ligand)

A primary catalytic application of Tris(4-methylphenyl)phosphine sulfide is its function as an air-stable precursor, or "pre-ligand," for Tris(4-methylphenyl)phosphine. nih.gov The trivalent phosphine is a highly effective ligand in numerous transition metal-catalyzed reactions, but it can be sensitive to oxidation. tcichemicals.com The sulfide form is robust and can be stored and handled with ease. Through an in-situ reduction process (desulfurization), the active phosphine ligand is generated within the reaction vessel, which then coordinates to a metal center (e.g., palladium) to form the active catalyst. nih.govorganic-chemistry.org This approach combines the stability of the phosphine sulfide with the high catalytic activity of the corresponding phosphine. tcichemicals.comcfmot.de

The desulfurized product, Tris(4-methylphenyl)phosphine, is a well-regarded bulky, electron-rich ligand that is highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. tcichemicals.comgessnergroup.com

Suzuki-Miyaura Coupling: This reaction couples organoboronic acids with organic halides or triflates. nih.gov The Tris(4-methylphenyl)phosphine ligand is crucial for the efficacy of the palladium catalyst, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com Its use allows for the successful coupling of a wide range of substrates, including less reactive aryl chlorides. nih.gov While often added as the pre-formed phosphine, the use of this compound as a stable precursor provides a practical alternative for generating the active ligand in situ.

Heck Reaction: In the Heck reaction, an unsaturated halide is coupled with an alkene. wikipedia.org Palladium catalysts bearing phosphine ligands like Tris(4-methylphenyl)phosphine are used to promote this transformation. sigmaaldrich.com The ligand stabilizes the palladium(0) species and influences the regioselectivity and efficiency of the reaction. cfmot.de

Table 1: Role of Tris(4-methylphenyl)phosphine Ligand in Key Cross-Coupling Reactions

| Reaction | Metal Catalyst | Role of Phosphine Ligand | Substrate Scope (Examples) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂) | Stabilizes Pd(0), accelerates oxidative addition and reductive elimination. tcichemicals.comnih.gov | Aryl/vinyl halides with aryl/vinyl boronic acids. nih.gov |

| Heck Reaction | Palladium (e.g., Pd(OAc)₂) | Stabilizes catalytic species, controls reactivity and selectivity. cfmot.desigmaaldrich.com | Aryl/vinyl halides with alkenes. wikipedia.org |

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule, requires the use of chiral catalysts. gessnergroup.com This is typically achieved by using a metal complex bearing a chiral ligand. researchgate.net

The desulfurization of phosphine sulfides is a valid strategy for preparing phosphine ligands for this purpose. However, the starting phosphine sulfide must itself be chiral (P-stereogenic) to produce a chiral phosphine ligand capable of inducing asymmetry. nih.govacs.org this compound is an achiral molecule, and its reduction simply yields the achiral Tris(4-methylphenyl)phosphine. Therefore, while the methodology is relevant to the broader class of phosphine sulfides, this compound itself is not used as a pre-ligand for asymmetric catalysis.

Transition metal complexes, particularly those of ruthenium and rhodium, are effective catalysts for the hydrogenation (reduction) of multiple bonds in compounds like olefins and imines. cfmot.deuwo.ca Phosphine ligands are often essential components of these catalytic systems. For instance, Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a classic example used for the hydrogenation of alkenes. cfmot.de

The role of the phosphine ligand is to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. cfmot.de While specific literature examples detailing the use of this compound as a pre-ligand for these particular reduction reactions are not prominent, it can serve as a stable precursor to generate the active Tris(4-methylphenyl)phosphine ligand in situ. This phosphine can then participate in catalytic systems for various reduction reactions. For example, phosphine-imine ligands have been developed for ruthenium-catalyzed acceptorless dehydrogenation reactions, which are the reverse of reductions. uwo.carsc.org

Electrocatalysis utilizes an electrode and an applied potential to drive chemical reactions. Phosphine ligands can play a significant role in tuning the properties of molecular electrocatalysts. Research on [FeFe]-hydrogenase model complexes has shown that the substitution of different phosphine ligands on the iron-sulfur cluster affects the electrocatalytic efficiency for proton reduction to produce hydrogen. nih.govnih.gov

In these studies, the electronic properties of the phosphine ligand were shown to influence the overpotential required for hydrogen evolution. nih.gov For instance, a complex with a P(CH₃O)₃ ligand produced hydrogen at a lower overpotential than one with a PMe₃ ligand, indicating better electrocatalytic ability. nih.govnih.gov This demonstrates that by coordinating to a metal center, a phosphine ligand like Tris(4-methylphenyl)phosphine—generated via desulfurization of its sulfide—could be used to modulate the activity of molecular electrocatalysts for various redox processes.

Table 2: Influence of Phosphine Ligands on Electrocatalytic Proton Reduction by [2Fe2S] Model Complexes

| Complex | Phosphine Ligand | Overpotential for H₂ Evolution (V) | Relative Catalytic Ability | Reference |

|---|---|---|---|---|

| Complex 1 | PMe₃ | 0.91 | Good | nih.govnih.gov |

| Complex 2 | P(CH₃O)₃ | 0.81 | Better | nih.govnih.gov |

Impact on Catalytic Performance Parameters

The utility of a catalyst is often judged by its ability to influence key performance indicators such as the speed of the reaction, the efficiency of the conversion, and the selectivity towards the desired product. In the context of organic synthesis, ligands coordinated to a metal center play a crucial role in modulating these parameters.

While specific kinetic data for reactions catalyzed by complexes of this compound are not extensively detailed in the available literature, general principles of phosphine sulfide ligands in catalysis suggest their potential to enhance reaction rates and efficiency. Phosphine sulfides can function as ligands for transition metals like palladium, forming stable and active catalytic species.

The electronic nature of the this compound ligand, with the electron-donating methyl groups on the phenyl rings, can influence the electron density at the metal center. This, in turn, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which are fundamental to many cross-coupling reactions.

The steric and electronic properties of this compound are anticipated to play a significant role in directing the selectivity of catalytic transformations. Chemoselectivity, the ability to react with one functional group in the presence of others, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical for the synthesis of complex molecules.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is paramount in achieving high selectivity. While detailed studies on the stereoselective applications of this compound are limited, the broader class of phosphine ligands is known to influence the stereochemical outcome of reactions. The steric bulk of the tris(4-methylphenyl) groups can create a specific chiral environment around the metal center, which can be exploited in asymmetric catalysis to favor the formation of a particular enantiomer or diastereomer.

Research on related phosphine sulfide-palladium systems has demonstrated their utility in Ullmann-type C-N and C-O coupling reactions, where good to excellent yields of the desired coupled products were obtained. researchgate.net This suggests a degree of control over the reaction's selectivity, preventing the formation of undesired side products. The table below illustrates the scope of a palladium phosphine sulfide catalyzed arylation reaction, indicating the chemoselective formation of C-N and C-O bonds.

Table 1: Scope of Palladium Phosphine Sulfide Catalyzed Arylation Reactions

| Aryl Halide | Amine/Phenol | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Aniline | N-Phenylaniline | 92 |

| Iodobenzene | Morpholine | 4-Phenylmorpholine | 94 |

| Bromobenzene | Aniline | N-Phenylaniline | 75 |

| Iodobenzene | Phenol | Diphenyl ether | 90 |

| Iodobenzene | 4-Methoxyphenol | 4-Methoxydiphenyl ether | 88 |

Data derived from a study on air-stable palladium(0) phosphine sulfide catalysts for Ullmann-type coupling reactions. The specific phosphine sulfide ligand used in this study was a tripodal tetradentate phosphine trisulfide, not this compound. The data is presented to illustrate the potential chemoselectivity of such catalytic systems. researchgate.net

Further research is necessary to fully elucidate the specific impact of this compound on controlling both chemoselectivity and stereoselectivity in a broader range of organic transformations.

Research on this compound in Advanced Materials Science Remains Limited

Despite a growing interest in the development of advanced functional materials, scientific literature detailing the specific applications of the chemical compound this compound remains scarce. Extensive searches for its integration into polymeric architectures, use in semiconducting nanofibers, and investigation of its dielectric properties have yielded no specific research findings.

Currently, there is no publicly available research that specifically addresses the following areas outlined for investigation:

Advanced Materials Science Applications

Investigation of Dielectric Properties in Polymers Incorporating Phosphine (B1218219) Sulfide (B99878) Moieties:There is a lack of research focused on the dielectric properties of polymers that have been functionalized with Tris(4-methylphenyl)phosphine sulfide. General studies on the dielectric behavior of various polymer systems are prevalent, but none specifically investigate the contribution of this phosphine sulfide moiety.

Due to the absence of specific research data, the creation of detailed research findings and interactive data tables for these advanced materials science applications of this compound is not possible at this time. Further primary research is required to explore and establish the potential of this compound in the specified areas.

Enzymatic and Biocatalytic Transformations

Enzymatic Desymmetrization of Prochiral Phosphine (B1218219) P-Sulfides

Enzymatic desymmetrization is a potent technique for accessing P-chiral compounds from prochiral precursors. mdpi.com This approach utilizes the high stereoselectivity of enzymes to differentiate between two identical functional groups in a prochiral molecule, leading to the formation of an enantiomerically enriched product. mdpi.comresearchgate.net While no studies have been reported on the enzymatic desymmetrization of tris(4-methylphenyl)phosphine sulfide (B99878), research on analogous prochiral bis(hydroxymethyl)phosphine sulfides provides significant insight into this methodology. mdpi.comresearchgate.netresearchgate.net

In a notable study, prochiral bis(2-hydroxymethylphenyl)phosphine sulfides were subjected to enzymatic monoacetylation. mdpi.comresearchgate.net This reaction, catalyzed by various lipases, resulted in the formation of the corresponding monoacetates with varying degrees of yield and enantiomeric excess (ee). mdpi.comnih.gov The success of this desymmetrization is highly dependent on the choice of enzyme and solvent. mdpi.com For instance, the desymmetrization of bis(2-hydroxymethylphenyl)phenylphosphine sulfide using Pseudomonas fluorescens lipase (B570770) (PFL) in tert-butyl methyl ether yielded the corresponding monoacetate in good yield and high enantioselectivity. mdpi.com

The general procedure for such enzymatic desymmetrization involves the reaction of the prochiral phosphine sulfide diol with an acetylating agent, such as vinyl acetate, in the presence of a lipase. mdpi.com The reaction progress is typically monitored using techniques like ³¹P NMR spectroscopy. mdpi.com The absolute configuration of the resulting chiral phosphine sulfides has been determined through chemical correlation, which in some cases involved oxidation to the corresponding phosphine oxide and reaction with elemental sulfur, both of which are known to proceed with retention of configuration at the phosphorus center. mdpi.com

The research in this area demonstrates that enzymes can preferentially produce compounds with a specific spatial arrangement across different classes of phosphine derivatives, including phosphines, phosphine oxides, and phosphine sulfides. mdpi.comresearchgate.net This suggests a consistent stereopreference of the enzymes for the phosphorus center.

Table 1: Enzymatic Monoacetylation of Prochiral bis(2-hydroxymethylphenyl)phosphine Sulfides

| Substrate | Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| bis(2-hydroxymethylphenyl)methylphosphine sulfide | PFL | THF | 55 | 30 |

| bis(2-hydroxymethylphenyl)methylphosphine sulfide | CAL-B | Dioxane | 60 | 38 |

| bis(2-hydroxymethylphenyl)phenylphosphine sulfide | PFL | t-BuOMe | 72 | 86 |

| bis(2-hydroxymethylphenyl)phenylphosphine sulfide | PCL | MeCN | 45 | 64 |

Data derived from studies on analogous compounds, as no specific data for tris(4-methylphenyl)phosphine sulfide is available. mdpi.com

Development of Biocatalytic Approaches in Organophosphorus Synthesis

The development of biocatalytic methods extends beyond desymmetrization and encompasses a range of strategies for the synthesis of P-stereogenic compounds. mdpi.comresearchgate.netresearchgate.net These approaches are attractive because they can circumvent the need for stoichiometric amounts of chiral auxiliaries or expensive chromatographic separations that are often required in classical resolution methods. nih.gov

Biocatalysis has been successfully applied in the kinetic resolution of racemic organophosphorus compounds. nih.gov In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. For example, lipase-catalyzed kinetic resolution of racemic 2-hydroxymethylphenyl(methyl)phenylphosphine and its P-borane adduct has been demonstrated through enantioselective monoacetylation. nih.gov

Furthermore, enzymes have been employed in the synthesis of precursors for chiral ligands used in asymmetric catalysis. nih.govnih.gov The ability to produce enantiopure P-chiral phosphines and their derivatives is of significant interest for the development of new and more efficient catalysts for a variety of chemical transformations. nih.gov

The broader field of biocatalysis offers a toolbox of enzymes, including lipases, esterases, and oxidoreductases, that can be applied to organophosphorus compounds. For instance, pig liver esterase (PLE) has been used for the desymmetrization of prochiral phosphine oxides. The application of whole-cell biocatalysts is also a growing area, offering advantages in terms of cofactor regeneration and enzyme stability.

While the direct application of these biocatalytic approaches to this compound has not been documented, the existing body of research on other organophosphorus compounds lays a strong foundation for future investigations. The principles of enzymatic kinetic resolution and desymmetrization are broadly applicable and could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound and other related P-stereogenic compounds. mdpi.comresearchgate.netnih.gov

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of phosphine (B1218219) sulfides, including Tris(4-methylphenyl)phosphine sulfide (B99878), has traditionally relied on established methods. However, the future necessitates the development of more efficient, sustainable, and versatile synthetic routes.

Future research is likely to focus on refining existing methods and exploring entirely new paradigms. One promising area is the optimization of direct sulfurization reactions. Recent studies on the synthesis of Triphenylphosphine (B44618) sulfide have shown that the reaction between a phosphine and elemental sulfur can be extremely rapid (less than one minute) at room temperature when conducted in a minimal amount of solvent researchgate.netmdpi.com. Adapting this highly efficient, green chemistry approach for the synthesis of Tris(4-methylphenyl)phosphine sulfide could significantly reduce reaction times and energy consumption compared to methods requiring heating mdpi.com.

Furthermore, photochemistry and electrochemistry offer innovative pathways. Light-driven syntheses, which utilize photons to initiate reactions, are emerging as a powerful tool in phosphorus chemistry uni-regensburg.de. Exploring the photochemical or photoelectrocatalytic sulfurization of Tris(4-methylphenyl)phosphine could provide access to the target sulfide under mild conditions. Another avenue involves adapting Grignard-based reactions, similar to those used for related phosphines like Tri(o-tolyl)phosphine, which involve reacting a phosphorus source like phosphorus trichloride (B1173362) with a Grignard reagent derived from 4-bromotoluene (B49008) chemicalbook.com.

The table below outlines potential future synthetic strategies.

Table 1: Potential Novel Synthetic Methodologies for this compound| Methodology | Description | Potential Advantages |

|---|---|---|

| Optimized Direct Sulfurization | Reaction of Tris(4-methylphenyl)phosphine with elemental sulfur at room temperature in minimal solvent, inspired by recent findings with Triphenylphosphine. researchgate.netmdpi.com | Extremely fast reaction times, high yields, reduced solvent waste, and energy efficiency. researchgate.netmdpi.com |

| Photochemical Synthesis | Using light to promote the reaction between a phosphorus precursor and a sulfur source. uni-regensburg.de | Mild reaction conditions, high degree of control, and potential for novel reactivity patterns. |

| Grignard Reagent Method | Reaction of 4-methylphenylmagnesium bromide with a suitable phosphorus halide followed by sulfurization. chemicalbook.com | Utilizes readily available starting materials and offers a modular approach to synthesis. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the reaction between the phosphine and sulfur, potentially in the absence of a solvent. mdpi.com | Solvent-free or low-solvent conditions, potentially shorter reaction times, and access to different reactivity. mdpi.com |

Development of Advanced Ligand Systems for Catalysis

While phosphine sulfides are not typically used directly as ligands in catalysis, they are crucial precursors to the phosphine ligands that are ubiquitous in transition metal-catalyzed reactions. prochemonline.com The development of advanced catalytic systems hinges on the rational design of these phosphine ligands, and this compound serves as a valuable platform for creating such ligands.

Future research will focus on using Tris(4-methylphenyl)phosphine and its derivatives to fine-tune the electronic and steric properties of catalysts for specific applications. The electronic nature of the ligand, which influences its ability to donate electron density to a metal center, and its steric bulk, defined by its cone angle, are critical parameters that dictate the activity, selectivity, and stability of a catalyst. prochemonline.com

By chemically modifying the tolyl groups of this compound before its reduction to the corresponding phosphine, researchers can introduce new functional groups. This allows for the creation of a library of specialized ligands. For example, introducing electron-withdrawing or electron-donating substituents on the phenyl rings can systematically alter the ligand's electronic profile. This tailored approach is vital for optimizing performance in reactions like Suzuki, Heck, and Buchwald-Hartwig cross-coupling, which are fundamental to the synthesis of pharmaceuticals and advanced materials. nih.gov

Refined Computational Modeling for Prediction and Design

The trial-and-error approach to catalyst development is increasingly being replaced by predictive computational modeling. nih.gov The future of designing catalysts based on phosphine ligands, such as those derived from this compound, will heavily rely on sophisticated computational tools like Density Functional Theory (DFT) and machine learning.

Recent breakthroughs have led to the creation of comprehensive databases, such as the Metal–Phosphine Catalyst Database (MPCD), which use DFT calculations to predict the binding energies and geometric structures of metal-ligand complexes. nih.gov By calculating key descriptors, such as ligand replacement energy, these models can identify an "active ligand space"—a specific range of ligand binding strengths that correlates with high catalytic activity for a given reaction. nih.gov

Applying these computational strategies to ligands derived from this compound will enable the in silico screening of numerous potential catalyst structures. This approach can predict their effectiveness for specific transformations, such as C-C, C-N, and C-S cross-coupling reactions, before any resource-intensive laboratory synthesis is undertaken. nih.gov This predictive power accelerates the discovery of novel, highly efficient, and selective catalysts, moving organometallic chemistry into a quantitative and data-driven era. nih.gov

Table 2: Key Parameters in Computational Catalyst Design

| Parameter | Description | Significance in Modeling |

|---|---|---|

| Ligand Cone Angle | A measure of the steric bulk of a phosphine ligand. For the related Tri(o-tolyl)phosphine, the cone angle is 194°. wikipedia.org | Influences the coordination number and geometry of the metal center, affecting catalyst stability and selectivity. |

| Ligand Replacement Energy | The energy required to replace a given phosphine ligand in a metal complex, often calculated relative to a reference ligand like PMe₃. nih.gov | A key descriptor for quantifying metal-ligand bond strength and predicting catalytic activity within the "active ligand space". nih.gov |